N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h6-11,20H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYZBQTRBLVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the preparation of 1-methyl-2-oxo-2,3-dihydro-1H-indole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The indole derivative is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Notes and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; inferences are drawn from structural analogs.
- Contradictions : Synthesis conditions vary widely (e.g., THF vs. DMF), complicating direct comparisons of yield or scalability.
- Analytical Consistency : All studies employ NMR and mass spectrometry, ensuring reliable structural confirmation across compounds .
Biological Activity
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound is synthesized through a reaction involving 1-methyl-2-oxoindoline and a suitable sulfonamide precursor. The process typically employs a base such as triethylamine to facilitate the reaction while mitigating the formation of hydrochloric acid byproducts. The following table summarizes the chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 336.42 g/mol |
| CAS Number | Not available |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that related indole derivatives could inhibit cell proliferation with IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL depending on the specific structural modifications made to the indole moiety .
- Mechanisms of Action : The antitumor activity is often attributed to the compound's ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and other anti-apoptotic pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that indole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications on the indole ring enhance antimicrobial efficacy .
Case Study 1: Indole Derivatives in Cancer Treatment
A study published in MDPI explored various indole derivatives for their anticancer properties. Among them, compounds structurally related to this compound showed significant cytotoxicity against A431 and Jurkat cell lines. The study highlighted how specific substitutions on the indole ring could lead to enhanced biological activity .
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial properties of sulfonamide derivatives against a panel of bacterial strains. The findings suggested that certain modifications in the naphthalene and sulfonamide components led to increased potency against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling a substituted indole precursor (e.g., 1-methyl-2-oxoindoline) with a sulfonyl chloride derivative (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride). Key steps include:
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Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation .
-
Solvent Optimization : Dichloromethane or THF under inert atmospheres (N₂/Ar) minimizes side reactions .
-
Temperature Control : Reactions are often conducted at 0–25°C to prevent decomposition.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
- Data Table : Comparison of Reported Yields
| Precursor | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Methyl-2-oxoindoline | DCM | Triethylamine | 65–72 | |
| Modified indole | THF | Pyridine | 58–63 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, sulfonamide SO₂ at δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : SHELX software (SHELXL/SHELXT) refines crystal structures, resolving bond angles and torsion strains .
Advanced Research Questions
Q. How can contradictory bioactivity data from similar sulfonamide derivatives be resolved when designing assays for this compound?
- Methodological Answer :
-
Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
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Control Groups : Include structurally analogous compounds (e.g., and derivatives) to isolate pharmacophore contributions.
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Data Normalization : Account for solubility differences (DMSO vs. aqueous buffers) using dynamic light scattering (DLS) .
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Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC₅₀ values across replicates.
- Example Case : Discrepancies in IC₅₀ values for bacterial dihydropteroate synthase inhibition may arise from variations in bacterial strain susceptibility or assay pH .
Q. What computational strategies are effective for modeling interactions between this compound and its putative biological targets?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., carbonic anhydrase IX).
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MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.
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QSAR Models : Corporate substituent effects (e.g., indole methylation, sulfonamide bulk) to predict activity cliffs .
- Data Table : Predicted Binding Affinities (kcal/mol)
| Target Protein | Docking Score | MD Stability (RMSD, Å) |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | 1.8 (over 100 ns) |
| Dihydropteroate Synthase | -7.6 | 2.3 (over 100 ns) |
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed during structural refinement?
- Methodological Answer :
- Software Tools : SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder .
- Validation Metrics : Use Rint (<5%) and GooF (0.8–1.2) to assess refinement quality.
- Case Study : For partial occupancy of the tetrahydronaphthalene ring, apply restraints (DFIX/SADI) to maintain geometry .
Methodological Considerations for Data Contradictions
Q. What steps should be taken when synthetic yields vary significantly between batches?
- Troubleshooting Protocol :
Purity Check : Analyze starting materials via HPLC (≥95% purity).
Moisture Control : Use molecular sieves in solvents to prevent hydrolysis of sulfonyl chloride.
Reaction Monitoring : TLC or in situ IR tracks intermediate formation.
Scale-Up Adjustments : Reduce stirring speed to avoid mechanical degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
